
Boc-LRR-AMC (trifluoroacetate salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-LRR-AMC (trifluoroacetate salt) is a fluorogenic substrate used primarily for the trypsin-like activity of the 26S proteasome or 20S proteolytic core . This compound is significant in biochemical research due to its ability to release a fluorescent moiety, amino-4-methylcoumarin (AMC), upon enzymatic cleavage, which can be quantified to measure proteasome activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-LRR-AMC (trifluoroacetate salt) involves the protection of amino acids and the coupling of these protected amino acids to form the desired peptide sequence. The process typically includes:
Protection of Amino Acids: The amino acids leucine, arginine, and arginine are protected using tert-butoxycarbonyl (Boc) groups.
Coupling Reactions: The protected amino acids are sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the peptide chain.
Introduction of the Fluorogenic Group: The fluorogenic group, amino-4-methylcoumarin (AMC), is introduced at the C-terminus of the peptide.
Deprotection and Purification: The Boc groups are removed under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Boc-LRR-AMC (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves:
- Large-scale synthesis of protected amino acids.
- Automated peptide synthesizers for efficient coupling reactions.
- Large-scale purification using preparative HPLC.
- Strict quality control measures to ensure product consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-LRR-AMC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteolytic enzymes, specifically the trypsin-like activity of the 26S proteasome or 20S proteolytic core .
Common Reagents and Conditions
Enzymatic Cleavage: The primary reaction involves the cleavage of the peptide bond by the proteasome, releasing the fluorescent moiety, amino-4-methylcoumarin (AMC).
Reaction Conditions: The enzymatic reactions are typically carried out in buffered solutions at physiological pH (around 7.2) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of Boc-LRR-AMC (trifluoroacetate salt) is amino-4-methylcoumarin (AMC), which exhibits fluorescence that can be measured to quantify proteasome activity .
Wissenschaftliche Forschungsanwendungen
Boc-LRR-AMC (trifluoroacetate salt) has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of proteasomes and other proteolytic enzymes.
Cell Biology: Employed in assays to measure proteasome activity in various cell types and tissues.
Medicine: Utilized in research to understand the role of proteasomes in diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of proteasome inhibitors and other therapeutic agents
Wirkmechanismus
The mechanism of action of Boc-LRR-AMC (trifluoroacetate salt) involves its cleavage by the trypsin-like activity of the 26S proteasome or 20S proteolytic core. Upon cleavage, the compound releases amino-4-methylcoumarin (AMC), which fluoresces. This fluorescence can be measured to quantify the activity of the proteasome. The molecular targets are the proteolytic subunits of the proteasome, and the pathway involves the hydrolysis of the peptide bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Leu-Arg-Arg-AMC: Another fluorogenic substrate with a similar peptide sequence.
Ac-RLR-AMC: A fluorogenic substrate for the 26S proteasome, similar in function but with different protecting groups.
Uniqueness
Boc-LRR-AMC (trifluoroacetate salt) is unique due to its specific peptide sequence and the use of trifluoroacetate as a counterion, which enhances its solubility and stability. Its high purity and well-defined fluorescence properties make it a valuable tool in proteasome research .
Eigenschaften
Molekularformel |
C35H53F3N10O9 |
|---|---|
Molekulargewicht |
814.9 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H52N10O7.C2HF3O2/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;3-2(4,5)1(6)7/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t22-,23-,24-;/m0./s1 |
InChI-Schlüssel |
WBHVYNXRSPOHJK-NYTZCTPBSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


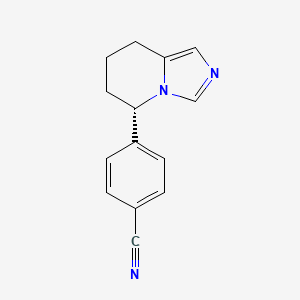
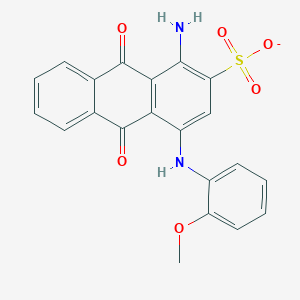
![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
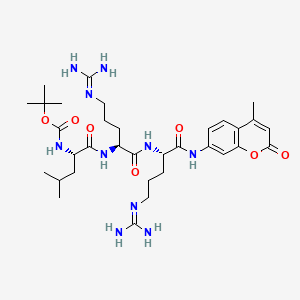
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
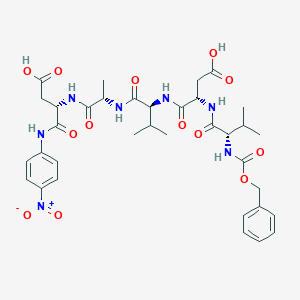
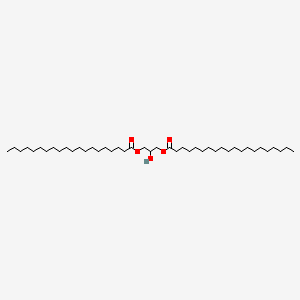
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
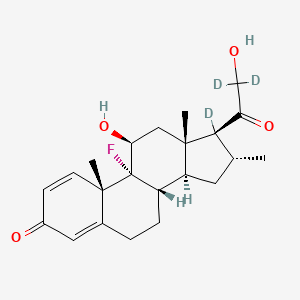
![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)

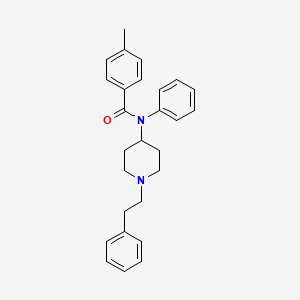
![3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B10814756.png)
